Pivampicillin - 33817-20-8

Pivampicillin

Catalog Number: EVT-278705
CAS Number: 33817-20-8
Molecular Formula: C22H29N3O6S
Molecular Weight: 463.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pivampicillin is a broad-spectrum antibiotic belonging to the penicillin group. It is a pivaloyloxymethyl ester of ampicillin, designed to enhance oral absorption and bioavailability. [, ] Pivampicillin itself is not active against bacteria; it acts as a prodrug that is hydrolyzed in vivo to release the active compound, ampicillin. [, ] This hydrolysis primarily occurs within the intestinal mucosa, leading to higher serum concentrations of ampicillin compared to direct ampicillin administration. []

Source and Classification

Pivampicillin is synthesized from ampicillin through the formation of an ester bond with a lipophilic moiety. This modification aims to increase the lipophilicity of the molecule, thereby enhancing its absorption in the gastrointestinal tract. As a member of the β-lactam class of antibiotics, pivampicillin functions by inhibiting bacterial cell wall synthesis, making it effective against a variety of gram-positive and some gram-negative bacteria.

Synthesis Analysis

Methods and Technical Details

The synthesis of pivampicillin typically involves the following steps:

  1. Esterification: The carboxyl group of ampicillin is modified by reacting it with a suitable alcohol (such as pivalic acid) in the presence of an acid catalyst. This reaction forms an ester bond, resulting in pivampicillin.
  2. Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for pharmaceutical use.

The reaction can be summarized as follows:

Ampicillin+Pivalic AcidAcid CatalystPivampicillin+Water\text{Ampicillin}+\text{Pivalic Acid}\xrightarrow{\text{Acid Catalyst}}\text{Pivampicillin}+\text{Water}

This method not only increases the stability and solubility of the drug but also enhances its pharmacokinetic properties.

Chemical Reactions Analysis

Reactions and Technical Details

Pivampicillin undergoes hydrolysis in vivo to release ampicillin, which then exerts its antibacterial effect. The hydrolysis reaction can be described as follows:

Pivampicillin+WaterAmpicillin+Pivalic Acid\text{Pivampicillin}+\text{Water}\rightarrow \text{Ampicillin}+\text{Pivalic Acid}

This transformation occurs rapidly after administration, allowing for quick therapeutic action against bacterial infections.

Mechanism of Action

Process and Data

The mechanism by which pivampicillin acts involves the inhibition of bacterial cell wall synthesis. Specifically, ampicillin binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding disrupts the cross-linking of peptidoglycan layers, leading to cell lysis and ultimately bacterial death. The effectiveness of pivampicillin is attributed to its ability to achieve higher concentrations of ampicillin in systemic circulation compared to direct administration of ampicillin.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 445.55 g/mol
  • Solubility: Pivampicillin exhibits improved solubility in aqueous solutions compared to ampicillin.
  • Stability: The ester bond provides enhanced stability under physiological conditions while allowing for rapid conversion to the active form upon hydrolysis.

These properties make pivampicillin a valuable option in treating infections where traditional penicillins may be less effective due to absorption issues.

Applications

Scientific Uses

Pivampicillin is primarily used in clinical settings for the treatment of various bacterial infections, particularly those caused by susceptible strains of gram-positive bacteria. Its improved pharmacokinetic profile allows for better patient compliance due to reduced dosing frequency and gastrointestinal side effects. Research continues into expanding its applications, including potential uses in treating resistant bacterial strains through combination therapies.

Introduction to Pivampicillin in Antimicrobial Research

Historical Development of Prodrug Strategies in β-Lactam Antibiotics

The inherent limitations of early β-lactam antibiotics, particularly poor oral bioavailability and acid sensitivity, drove the development of prodrug strategies in the mid-20th century. Penicillin G, discovered in the 1920s, exhibited negligible oral absorption due to degradation by gastric acid and inadequate intestinal permeability [1] [9]. This limitation necessitated painful intramuscular injections, prompting research into chemical modifications to protect the labile β-lactam ring and enhance membrane permeability. The prodrug concept emerged as a solution: masking polar functional groups (typically the carboxylic acid) with lipophilic, enzymatically cleavable promoieties to create derivatives with improved absorption characteristics. Pivampicillin, synthesized in the early 1970s, represented a significant milestone in this esterification approach alongside contemporaries like bacampicillin and talampicillin [3] [8].

Rationale for Pivampicillin as a Prodrug: Overcoming Ampicillin Bioavailability Limitations

Ampicillin, a broad-spectrum aminopenicillin introduced in the 1960s, suffers from incomplete and variable oral absorption (typically 30-50%) due to its zwitterionic nature (pKa ~2.5 (COOH), ~7.3 (NH₂)), limiting solubility in the jejunum (pH ~5-7) and restricting passive diffusion [3] [10]. Pivampicillin was designed as the pivaloyloxymethyl ester of ampicillin to address these shortcomings. This modification fundamentally altered the molecule's physicochemical properties:

  • Enhanced Lipophilicity: Masking the polar carboxyl group significantly increased the compound's lipid solubility, facilitating passive diffusion across the gastrointestinal epithelium [3] [8].
  • Improved Stability: The ester bond offered relative stability against gastric acid compared to ampicillin itself.
  • Efficient Systemic Conversion: Following absorption, the ester linkage is rapidly hydrolyzed by nonspecific esterases in the intestinal mucosa and blood, releasing active ampicillin and pivalic acid [2] [10].

Pharmacokinetic studies starkly demonstrate the success of this strategy. Following equimolar oral doses (equivalent to 15 mg/kg ampicillin), pivampicillin achieved absolute bioavailability of 31% in horses, compared to a mere 2% for oral ampicillin sodium [7]. Human studies confirmed this superiority: a 250 mg ampicillin-equivalent dose of pivampicillin yielded peak plasma ampicillin concentrations (Cₘₐₓ) of 6.8 µg/mL at 56 minutes, significantly higher than the 1.96 µg/mL achieved by 250 mg oral ampicillin itself at 84 minutes, and even exceeding the 3.2 µg/mL achieved by a 500 mg dose of ampicillin [2]. Urinary recovery of ampicillin, reflecting absorbed drug, averaged 67-73% after pivampicillin administration versus only 25-29% after ampicillin [2] [10]. Furthermore, the area under the serum concentration-time curve (AUC) for pivampicillin (250 mg equiv.) surpassed that of a 500 mg dose of plain ampicillin [2] [10]. These findings solidified pivampicillin's role in overcoming ampicillin's primary limitation.

Table 1: Comparative Bioavailability of Ampicillin and Pivampicillin in Humans (Equimolar Oral Doses ~250 mg Ampicillin Equivalent) [2] [7] [10]

ParameterPivampicillinAmpicillin (250 mg)Ampicillin (500 mg)
Cₘₐₓ (µg/mL)6.81.963.2
Tₘₐₓ (minutes)5684102
Urinary Recovery (%)67-7325-29~50
Relative Bioavailability (%)~100 (Reference)~30~65

Position in the Penicillin Class: Comparative Analysis of Esterified Derivatives

Pivampicillin belongs to a subclass of penicillin derivatives known as ester prodrugs, specifically categorized as acyloxyalkyl esters. Its core structure consists of ampicillin linked via an ester bond to a pivaloyloxymethyl (POM) group [-CH₂-O-C(O)-C(CH₃)₃]. This places it within a group of ampicillin esters developed concurrently, including bacampicillin (ethoxycarbonyloxyethyl ester) and talampicillin (phthalidyl ester) [3] [8]. While all share the core goal of improving ampicillin absorption, key differences exist:

  • Chemical Stability: Pivampicillin (as the hydrochloride salt) is a crystalline solid. However, its hydrochloride salt possesses a strongly bitter taste, making it unpalatable in simple suspensions and necessitating the development of alternative salt forms (e.g., pamoate) for pediatric formulations [10]. Talampicillin and bacampicillin may offer marginal taste advantages.
  • Hydrolysis Rate: In vitro studies in equine ileal contents (pH 8.3-8.5) revealed significant differences in pre-absorption hydrolysis rates, a potential limitation in species with high gut pH or enzyme activity. Talampicillin hydrolyzed most rapidly (90% decomposition in ~5 min), followed by pivampicillin (~30 min), and then bacampicillin (~60 min) [7]. This rapid hydrolysis in high pH environments could potentially reduce the amount of intact prodrug available for absorption.
  • Bioavailability Performance: Despite stability differences, pivampicillin, bacampicillin, and talampicillin all demonstrate significantly superior bioavailability compared to ampicillin itself. In the horse model, oral bioavailability was pivampicillin 31%, bacampicillin 39%, talampicillin 23%, vs. ampicillin 2% [7]. Human data generally shows comparable high absorption for all three ester prodrugs, often yielding bioavailabilities in the 60-80% range (based on urinary recovery) when formulated appropriately [2] [3] [10].

Pivampicillin's significance lies in its demonstration of the tripartite prodrug concept (drug - linker - promoiety) applied successfully to β-lactams. The POM group acts as the lipophilic carrier, the -CH₂- linker facilitates efficient enzymatic hydrolysis post-absorption, and ampicillin is the active moiety [8]. This design principle paved the way for prodrug approaches used in other antibiotic classes and beyond.

Table 2: Key Characteristics of Ampicillin Ester Prodrug Derivatives [3] [7] [8]

ProdrugEster Group (Promoiety)Key Physicochemical PropertyRelative Hydrolysis Rate (in vitro, High pH)Typical Oral Bioavailability (vs. Ampicillin)Formulation Challenge
PivampicillinPivaloyloxymethyl (POM) [-CH₂-OC(O)C(CH₃)₃]Increased lipophilicityModerate (t90% ~30 min)High (~70% urinary recovery)Bitter taste (HCl salt)
BacampicillinEthoxycarbonyloxyethyl [-CH(CH₃)-OC(O)OC₂H₅]Increased lipophilicitySlowest (t90% ~60 min)High (Similar to Pivampicillin)Less bitter
TalampicillinPhthalidyl [o-C₆H₄(CO)OCH-]Increased lipophilicityFastest (t90% ~5 min)High (Similar to Pivampicillin)-
AmpicillinN/AZwitterionic (Low lipophilicity)N/ALow (30-50%)N/A

Properties

CAS Number

33817-20-8

Product Name

Pivampicillin

IUPAC Name

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C22H29N3O6S

Molecular Weight

463.5 g/mol

InChI

InChI=1S/C22H29N3O6S/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26)/t13-,14-,15+,18-/m1/s1

InChI Key

ZEMIJUDPLILVNQ-ZXFNITATSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C

Solubility

3.54e-02 g/L

Synonyms

Ampicillin Pivaloyl Ester
Berocillin
Ester, Ampicillin Pivaloyl
Hydrochloride, Pivampicillin
Monohydrochloride, Pivampicillin
Pivamiser
Pivampicillin
Pivampicillin Hydrochloride
Pivampicillin Monohydrochloride
Pondocillin

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.